2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide
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Overview
Description
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing sulfur
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
It can be inferred from the properties of similar thiophene derivatives that the compound likely interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the targets, leading to the observed biological effects .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these alterations would depend on the specific pathways involved .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Based on the known biological activities of similar thiophene derivatives, it can be inferred that the compound likely has a range of effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from interacting with its natural substrate . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in changes in cellular function, such as altered cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenylthiophene-3-carboxamide
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
- 2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide
Uniqueness
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, potentially enhancing its stability, bioavailability, and activity compared to similar compounds .
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJDMDDYIUDQML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588588 |
Source
|
Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-24-7 |
Source
|
Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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